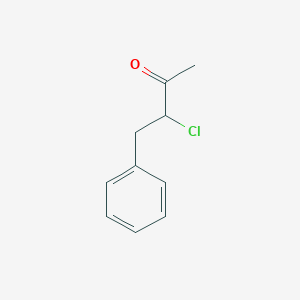
1,5-Bis(aziridin-1-yl)pentane-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(aziridin-1-yl)pentane-1,5-dione is a chemical compound characterized by the presence of two aziridine rings attached to a pentane-1,5-dione backbone Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Bis(aziridin-1-yl)pentane-1,5-dione can be synthesized through several methods. One common approach involves the reaction of 1,5-diketones with aziridine under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(aziridin-1-yl)pentane-1,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The aziridine rings can participate in nucleophilic substitution reactions due to their ring strain.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted aziridines, while oxidation can yield aziridine N-oxides.
Aplicaciones Científicas De Investigación
1,5-Bis(aziridin-1-yl)pentane-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its cytotoxic properties, making it a candidate for anticancer research.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(aziridin-1-yl)pentane-1,5-dione involves its high reactivity due to the aziridine rings. These rings can open under various conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s cytotoxicity is attributed to its ability to cross-link DNA, thereby inhibiting cell division and inducing apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(pyrazol-1-yl)pentane: Similar structure but with pyrazole rings instead of aziridine rings.
1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione: Contains dimethoxyphenyl groups instead of aziridine rings.
Uniqueness
1,5-Bis(aziridin-1-yl)pentane-1,5-dione is unique due to the presence of aziridine rings, which impart high reactivity and potential for cross-linking. This makes it particularly valuable in applications requiring reactive intermediates or cross-linking agents.
Propiedades
Número CAS |
21383-80-2 |
|---|---|
Fórmula molecular |
C9H14N2O2 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1,5-bis(aziridin-1-yl)pentane-1,5-dione |
InChI |
InChI=1S/C9H14N2O2/c12-8(10-4-5-10)2-1-3-9(13)11-6-7-11/h1-7H2 |
Clave InChI |
YEHHXQNOPAZGOL-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(=O)CCCC(=O)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
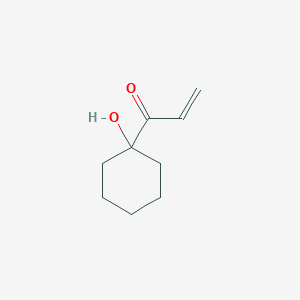
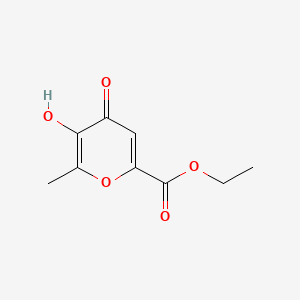
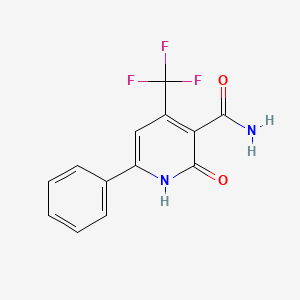
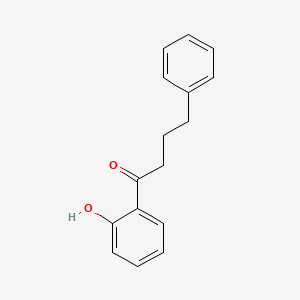

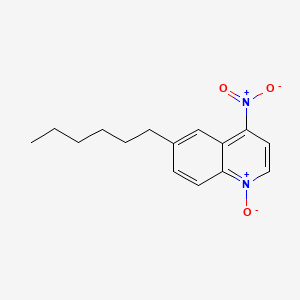

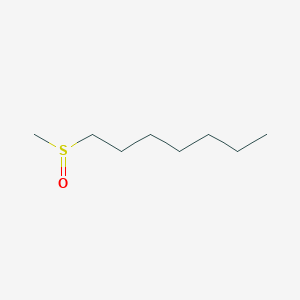
![Methyl (bicyclo[2.2.1]heptan-1-yl)acetate](/img/structure/B14708143.png)

